propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-(2,4,6-trimethylbenzenesulfonamido)phenyl]-3-oxobutanoate
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Overview
Description
propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-(2,4,6-trimethylbenzenesulfonamido)phenyl]-3-oxobutanoate is a complex organic compound with a unique structure that includes trifluoromethyl and sulfonylamino groups
Preparation Methods
The synthesis of propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-(2,4,6-trimethylbenzenesulfonamido)phenyl]-3-oxobutanoate involves multiple steps. One common method includes the reaction of 4,4,4-trifluoro-1-phenylbutane-1,3-dione with an appropriate sulfonylamine derivative under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group using reducing agents like sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often resulting in the replacement of the trifluoromethyl group with other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Scientific Research Applications
propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-(2,4,6-trimethylbenzenesulfonamido)phenyl]-3-oxobutanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful in biochemical studies.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs for treating various diseases.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function. The sulfonylamino group may also play a role in its biological activity by forming hydrogen bonds with target molecules .
Comparison with Similar Compounds
Similar compounds include:
4,4,4-trifluoro-1-phenylbutane-1,3-dione: This compound shares the trifluoromethyl group but lacks the sulfonylamino and hydroxyphenyl groups, making it less complex and potentially less versatile.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-[(2,4,6-trimethylphenyl)sulfonylamino]phenyl]-3-oxobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24F3NO6S/c1-11(2)32-21(29)18(20(28)22(23,24)25)16-10-15(6-7-17(16)27)26-33(30,31)19-13(4)8-12(3)9-14(19)5/h6-11,18,26-27H,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALYLEJFZPPPDGX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC(=C(C=C2)O)C(C(=O)C(F)(F)F)C(=O)OC(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24F3NO6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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